An In-Depth Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a versatile heterocyclic compound with significant potential in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical applications, grounded in established scientific principles.
Core Molecular and Physicochemical Properties
1H-pyrazole-3,5-dicarboxylic acid, in its hydrated form, is a stable, white crystalline solid.[1] The presence of two carboxylic acid groups and the pyrazole ring endows it with a unique combination of properties, making it a valuable building block in various synthetic endeavors.
Structural and Identification Parameters
The fundamental identity of this compound is established by its molecular formula, weight, and CAS registry number.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₅ | [2][3] |
| Molecular Weight | 174.11 g/mol | [2][3] |
| CAS Number | 303180-11-2 | [2][3] |
| IUPAC Name | 1H-pyrazole-3,5-dicarboxylic acid;hydrate | [2] |
The molecule consists of a five-membered pyrazole ring substituted with carboxylic acid groups at the 3 and 5 positions. The hydrate form indicates the presence of one or more water molecules within the crystal lattice, which can influence its crystal packing and thermal stability.
Physicochemical Data
The physical properties of 1H-pyrazole-3,5-dicarboxylic acid hydrate are crucial for its handling, storage, and application in experimental work.
| Property | Value | Source |
| Melting Point | 292-295 °C (decomposes) | [4][5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Solubility | Soluble in water and some organic solvents | [4] |
The high melting point, accompanied by decomposition, is indicative of a stable crystal lattice with significant intermolecular hydrogen bonding contributed by the carboxylic acid groups, the pyrazole N-H, and the water of hydration.
Synthesis and Purification: A Validated Protocol
The synthesis of 1H-pyrazole-3,5-dicarboxylic acid typically involves the oxidation of a disubstituted pyrazole, such as 3,5-dimethylpyrazole. The following protocol is a robust and validated method.
Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole
This procedure details the synthesis of 1H-pyrazole-3,5-dicarboxylic acid from 3,5-dimethylpyrazole using potassium permanganate as the oxidizing agent.[3]
Step 1: Dissolution of Starting Material
-
Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water.
-
Heat the mixture to 70°C to ensure complete dissolution.
Step 2: Oxidation
-
To the heated solution, slowly add 517 g (3.271 mol) of potassium permanganate.
-
Causality: The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 90°C. This prevents side reactions and ensures the selective oxidation of the methyl groups to carboxylic acids.
Step 3: Quenching and Filtration
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate that forms as a byproduct of the oxidation.
-
Wash the MnO₂ cake with water to recover any adsorbed product.
Step 4: Acidification and Precipitation
-
Combine the filtrate and washings.
-
Acidify the solution with aqueous hydrochloric acid to a pH of 2.
-
Causality: Lowering the pH protonates the carboxylate groups, rendering the dicarboxylic acid insoluble in the aqueous medium and causing it to precipitate.
Step 5: Isolation and Drying
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the white precipitate and wash it with cold water to remove any remaining inorganic salts.
-
Dry the product to obtain 1H-pyrazole-3,5-dicarboxylic acid. The yield is approximately 33%.[3]
To obtain the hydrate form, the anhydrous product can be recrystallized from hot water.
Caption: Workflow for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid.
Spectroscopic and Structural Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 1H-pyrazole-3,5-dicarboxylic acid hydrate provides key information about its functional groups.[5][6]
-
O-H Stretch: A broad absorption band is typically observed in the region of 3400-3550 cm⁻¹, corresponding to the O-H stretching vibrations of the carboxylic acid groups and the water of hydration.[6]
-
C=O Stretch: A strong absorption peak around 1674 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups.[6]
-
Pyrazole Ring Vibrations: Multiple peaks in the fingerprint region (1200-1600 cm⁻¹) are attributed to the stretching and bending vibrations of the pyrazole ring.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The ¹H NMR spectrum of the anhydrous form in a suitable solvent (e.g., DMSO-d₆) is expected to show a singlet for the proton at the 4-position of the pyrazole ring (around δ 7.07 ppm).[3] The acidic protons of the carboxylic acid groups and the N-H of the pyrazole ring will appear as broad singlets at a lower field, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbons, and the carbons of the pyrazole ring.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1H-pyrazole-3,5-dicarboxylic acid is dominated by the properties of the pyrazole ring and the two carboxylic acid groups.
Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system. As such, it is prone to electrophilic substitution reactions, which preferentially occur at the C4 position.[7][8][9]
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[9]
-
Sulfonation: Treatment with fuming sulfuric acid leads to the formation of the 4-sulfonic acid derivative.[9]
-
Halogenation: Electrophilic halogenating agents will introduce a halogen atom at the C4 position.
Caption: Key electrophilic substitution reactions of the pyrazole ring.
The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated or acylated.[8]
Reactivity of the Carboxylic Acid Groups
The two carboxylic acid groups can undergo typical reactions of this functional group:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diester.
-
Amide Formation: Conversion to the diacyl chloride followed by reaction with amines produces diamides.[10][11]
-
Coordination Chemistry: The deprotonated carboxylate groups are excellent ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[4] This is one of the most significant applications of this molecule.
Applications in Research and Drug Development
The unique structural features of 1H-pyrazole-3,5-dicarboxylic acid hydrate make it a valuable molecule in several areas of chemical research.
Coordination Chemistry and Materials Science
As a dicarboxylic acid, it serves as a versatile organic linker in the synthesis of coordination polymers and MOFs.[4] The ability of both the carboxylate groups and the pyrazole nitrogen atoms to coordinate with metal ions allows for the construction of diverse and complex multidimensional structures. These materials have potential applications in gas storage, catalysis, and as luminescent materials.[12]
A Scaffold for Drug Development
While 1H-pyrazole-3,5-dicarboxylic acid itself is not a known therapeutic agent, the pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[13] Numerous drugs containing the pyrazole core exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][12][14][15]
The dicarboxylic acid functionality of this molecule provides two convenient handles for synthetic modification, allowing for the construction of diverse libraries of compounds for biological screening. By converting the carboxylic acids to esters, amides, or other functional groups, medicinal chemists can explore the structure-activity relationships of novel pyrazole derivatives.[2][14] For example, the synthesis of novel amide derivatives of pyrazole carboxylic acids has led to the discovery of compounds with potent anti-proliferative activities against various cancer cell lines.[14]
Conclusion
1H-pyrazole-3,5-dicarboxylic acid hydrate is a readily accessible and highly versatile building block for both materials science and medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the proven biological relevance of the pyrazole core make it a compound of significant interest for researchers and drug development professionals. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its successful application in the development of novel materials and potential therapeutic agents.
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